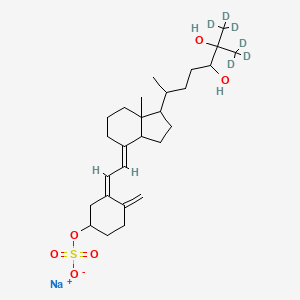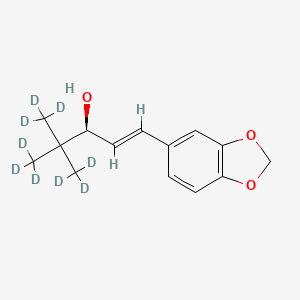
Senp1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senp1-IN-3 es un inhibidor de molécula pequeña que se dirige a la proteasa específica de sentrina 1 (SENP1). SENP1 es una proteína involucrada en el proceso de desSUMOilación, el cual es crucial para regular varios procesos celulares, incluyendo la apoptosis, la angiogénesis y la transcripción. SENP1 se expresa en gran medida en varios tipos de cáncer, lo que la convierte en un objetivo potencial para la terapia contra el cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Senp1-IN-3 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética típicamente comienza con la preparación de una estructura central, seguida de modificaciones de grupo funcional para lograr el inhibidor deseado. Los reactivos comunes utilizados en la síntesis incluyen solventes orgánicos, catalizadores y grupos protectores para asegurar reacciones selectivas .
Métodos de Producción Industrial
La producción industrial de this compound requiere escalar el proceso de síntesis de laboratorio manteniendo una alta pureza y rendimiento. Esto implica optimizar las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, así como el uso de técnicas avanzadas de purificación como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones
Senp1-IN-3 experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, son cruciales para lograr los productos deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en this compound y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Aplicaciones Científicas De Investigación
Senp1-IN-3 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de SENP1 en varios procesos químicos.
Biología: Ayuda a comprender las funciones biológicas de SENP1 y su participación en procesos celulares como la apoptosis y la angiogénesis.
Medicina: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inhibir la actividad de SENP1 y suprimir el crecimiento tumoral.
Mecanismo De Acción
Senp1-IN-3 ejerce sus efectos uniéndose al sitio activo de SENP1, inhibiendo así su actividad de desSUMOilación. Esta inhibición conduce a la acumulación de proteínas SUMOiladas, lo que puede afectar varias vías celulares. SENP1 está involucrado en la regulación de factores de transcripción, proteínas del ciclo celular y vías de señalización como la vía del factor 1-alfa inducible por hipoxia (HIF-1α) .
Comparación Con Compuestos Similares
Compuestos Similares
Resveratrol: Un compuesto natural que también inhibe la actividad de SENP1.
ZINC33916875: Un compuesto identificado en la base de datos ZINC como un posible inhibidor de SENP1.
Singularidad de Senp1-IN-3
This compound es único debido a su alta especificidad y potencia en la inhibición de SENP1. A diferencia de otros inhibidores, se ha demostrado que suprime eficazmente el crecimiento tumoral en varios modelos de cáncer, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Propiedades
Fórmula molecular |
C36H58N2O4 |
|---|---|
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
[(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-8a-[methyl-[2-(methylamino)-2-oxoethyl]carbamoyl]-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |
Clave InChI |
CMYOMWCIRQWAOZ-ZDIFQBRASA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)N(C)CC(=O)NC |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

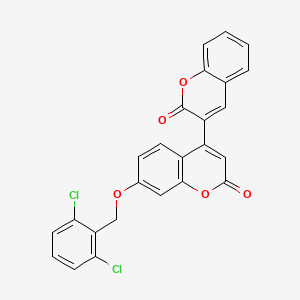
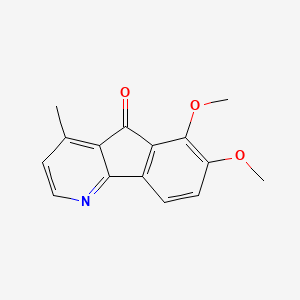
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
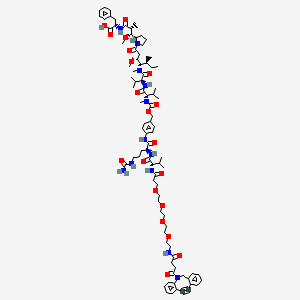

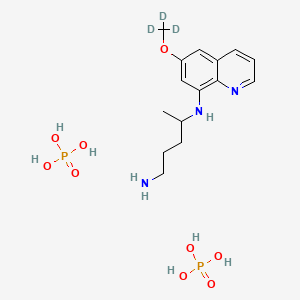
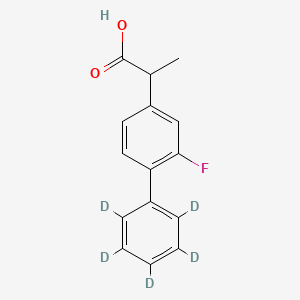


![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
